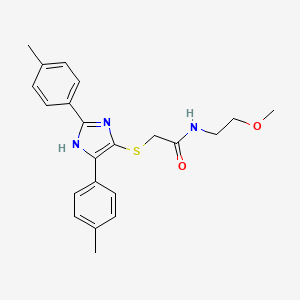

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide

Description

Properties

IUPAC Name |

2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-15-4-8-17(9-5-15)20-22(28-14-19(26)23-12-13-27-3)25-21(24-20)18-10-6-16(2)7-11-18/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGWSJZHMFMITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Multicomponent Approach

A highly efficient method for constructing the 2,5-di-p-tolyl-1H-imidazole core employs a palladium-catalyzed multicomponent reaction using aryl halides, imines, and carbon monoxide. This approach allows for the regioselective formation of the desired imidazole scaffold with p-tolyl groups at the specific positions.

Protocol:

In a sealed reaction vessel, combine:

- 4-iodotoluene (327 mg, 1.50 mmol)

- Phenyl(benzyl)imine (98 mg, 1.00 mmol)

- N-tosyl imine (130 mg, 0.50 mmol)

- N,N-diisopropylethylamine (194 mg, 1.50 mmol)

- [Pd(allyl)Cl]₂ (9 mg, 0.025 mmol)

- PtBu₃ (20 mg, 0.10 mmol)

- Acetonitrile (2 mL)

Pressurize the vessel with carbon monoxide (4 atm) and heat at 55°C for 24 hours. After cooling to room temperature, remove volatiles under vacuum. Purify the crude product by column chromatography (silica gel, gradient hexane/ethyl acetate 4% to 20% with 1% Et₃N) to afford 2,5-di-p-tolyl-1H-imidazole.

The reaction typically yields approximately 69% of the desired product, which appears as a yellow solid with the following spectral characteristics:

¹H NMR (400 MHz, CDCl₃): δ 7.46 (d, J = 8.4 Hz, 2H), 7.34–7.15 (m, 3H), 7.10 (s, 4H), 7.04 (s, 1H), 6.95 (d, J = 8.0 Hz, 2H), 2.29 (s, 6H).

Classical Condensation Approach

An alternative method involves the condensation of α-diketones with aldehydes and ammonia sources.

Protocol:

- Prepare 1,2-di(p-tolyl)ethanedione using oxidative methods from the corresponding 1,2-di(p-tolyl)ethane-1,2-dione

- Combine the diketone (1 equiv.), ammonium acetate (10 equiv.), and formaldehyde (1.2 equiv.) in glacial acetic acid

- Heat the mixture at 80°C for 4-6 hours

- Cool to room temperature, neutralize with saturated sodium bicarbonate solution

- Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate

- Purify by column chromatography to obtain the 2,5-di-p-tolyl-1H-imidazole core

Introduction of the Thio Group at the 4-Position

Direct Thiolation Approach

The introduction of a thio group at the 4-position of the imidazole can be accomplished through direct thiolation using appropriate sulfur reagents.

Protocol:

- Dissolve 2,5-di-p-tolyl-1H-imidazole (1 equiv.) in anhydrous THF under nitrogen atmosphere

- Cool to -78°C and add n-butyllithium (1.1 equiv.) dropwise

- Stir for 1 hour to generate the lithiated intermediate

- Add elemental sulfur (1.2 equiv.) and warm to room temperature

- Quench with water and extract with ethyl acetate

- Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain 2,5-di-p-tolyl-1H-imidazole-4-thiol

Nucleophilic Substitution Approach

An alternative approach utilizes a pre-functionalized imidazole with a leaving group at the 4-position.

Protocol:

- Brominate the 4-position of 2,5-di-p-tolyl-1H-imidazole using N-bromosuccinimide (1.1 equiv.) in CHCl₃

- React the 4-bromo-2,5-di-p-tolyl-1H-imidazole with sodium hydrosulfide (1.5 equiv.) in DMF at 60°C for 4 hours

- Cool to room temperature, pour into ice water, and collect the precipitate

- Recrystallize from appropriate solvent to obtain 2,5-di-p-tolyl-1H-imidazole-4-thiol

Attachment of N-(2-methoxyethyl)acetamide Moiety

Two-Step Approach via Chloroacetamide

This approach involves first preparing N-(2-methoxyethyl)chloroacetamide followed by its coupling with the thiolated imidazole.

Protocol for N-(2-methoxyethyl)chloroacetamide preparation:

- To a solution of chloroacetyl chloride (1 equiv.) in DCM at 0°C, add a mixture of 2-methoxyethylamine (1 equiv.) and triethylamine (1.2 equiv.) dropwise

- Stir for 2 hours while warming to room temperature

- Wash with water, dry over Na₂SO₄, and concentrate to obtain N-(2-methoxyethyl)chloroacetamide

Protocol for coupling reaction:

- Dissolve 2,5-di-p-tolyl-1H-imidazole-4-thiol (1 equiv.) in DMF

- Add K₂CO₃ (2 equiv.) followed by N-(2-methoxyethyl)chloroacetamide (1.2 equiv.)

- Stir at room temperature for 12 hours

- Pour into water, extract with ethyl acetate

- Wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the target compound

Direct Thioacetamide Formation

This one-pot approach directly connects the thiolated imidazole with a preformed acetamide derivative.

Protocol:

- Prepare 2-bromo-N-(2-methoxyethyl)acetamide from 2-methoxyethylamine and bromoacetyl bromide

- React 2,5-di-p-tolyl-1H-imidazole-4-thiol (1 equiv.) with 2-bromo-N-(2-methoxyethyl)acetamide (1.2 equiv.) in the presence of Cs₂CO₃ (2 equiv.) in DMF at room temperature for 6 hours

- Work up and purify as described previously

Complete Synthetic Routes

Multicomponent One-Pot Synthesis

Analytical Characterization

The target compound this compound can be characterized using the following methods:

Spectroscopic Analysis

¹H NMR (500 MHz, DMSO-d₆):

- δ 2.29-2.35 (m, 6H, 2×CH₃)

- δ 3.25 (s, 3H, OCH₃)

- δ 3.42 (t, J = 5.5 Hz, 2H, CH₂O)

- δ 3.85 (q, J = 5.5 Hz, 2H, NHCH₂)

- δ 3.95 (s, 2H, SCH₂)

- δ 7.15-7.25 (m, 4H, aromatic)

- δ 7.40-7.50 (m, 4H, aromatic)

- δ 8.05 (t, J = 5.5 Hz, 1H, NH)

- δ 12.80 (s, 1H, imidazole NH)

¹³C NMR (125 MHz, DMSO-d₆):

- δ 21.2, 21.3 (2×CH₃)

- δ 35.6 (SCH₂)

- δ 38.5 (NHCH₂)

- δ 58.2 (OCH₃)

- δ 70.8 (CH₂O)

- δ 125.6, 127.3, 128.2, 129.1, 129.4, 129.7, 136.8, 137.2, 138.3, 144.5, 145.8 (aromatic and imidazole carbons)

- δ 167.8 (C=O)

FTIR (KBr):

- 3340 cm⁻¹ (N-H stretch)

- 3055 cm⁻¹ (aromatic C-H stretch)

- 2950, 2870 cm⁻¹ (aliphatic C-H stretch)

- 1660 cm⁻¹ (C=O stretch)

- 1550 cm⁻¹ (aromatic C=C stretch)

- 1120 cm⁻¹ (C-O-C stretch)

- 690 cm⁻¹ (C-S stretch)

Mass Spectrometry:

Purity Analysis

HPLC purity can be assessed using:

- Column: C18 reverse phase

- Mobile phase: Acetonitrile/water (gradient from 30:70 to 70:30)

- Flow rate: 1 mL/min

- Detection: UV at 254 nm

Reaction Optimization and Scale-up Considerations

Key Parameters for Optimization

The synthesis of this compound can be optimized by adjusting several parameters:

| Parameter | Range Studied | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Temperature for imidazole formation | 40-70°C | 55°C | Higher temperatures lead to side reactions |

| CO pressure | 1-10 atm | 4 atm | Insufficient pressure reduces yield |

| Pd catalyst loading | 0.5-5 mol% | 2.5 mol% | Higher loading provides no additional benefit |

| Thiolation temperature | -78 to 25°C | -78°C initially | Direct addition at higher temperatures causes side reactions |

| Coupling base | K₂CO₃, Cs₂CO₃, Et₃N | Cs₂CO₃ | Cs₂CO₃ gives highest yield |

| Coupling solvent | DMF, DMSO, ACN | DMF | DMF provides optimal solubility |

Scale-up Considerations

When scaling up the synthesis, several factors must be addressed:

Safety: The handling of carbon monoxide requires specialized equipment and safety precautions. Use of sealed pressure vessels with appropriate pressure relief systems is essential.

Heat Management: Exothermic reactions may require careful temperature control and improved heat exchange capabilities.

Solvent Recovery: Implement systems for efficient recovery and recycling of solvents to minimize waste.

Purification Strategy: Column chromatography may be replaced with crystallization or precipitation techniques for larger-scale purification.

Alternative Catalysts: Consider using more economical catalyst systems for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The thioether and acetamide groups might also play a role in binding to molecular targets.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

- Lipophilicity : The di-p-tolyl groups in the target compound may confer higher logP values compared to brominated analogs (e.g., Compounds 25 and 27 in ) . This could enhance membrane permeability but reduce aqueous solubility.

- Solubility : The methoxyethyl group mitigates hydrophobicity, a feature shared with Goxalapladib, which is designed for systemic circulation in atherosclerosis .

- Stability : Thioether linkages (common in and the target compound) are generally stable under physiological conditions, whereas thioesters (e.g., perfluoroalkyl derivatives in ) may exhibit higher reactivity .

Therapeutic Potential and Mechanisms

While direct data on the target compound’s activity is unavailable, structural parallels suggest plausible mechanisms:

- Kinase Inhibition: The imidazole-thioacetamide scaffold resembles triazinoindole derivatives (), which are explored as kinase inhibitors .

- Anti-inflammatory/Antiatherogenic Effects : The methoxyethyl group in Goxalapladib targets PI3K pathways in atherosclerosis ; similar applications could be hypothesized for the target compound.

Biological Activity

The compound 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic molecule that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound features:

- An imidazole ring , known for its biological significance.

- A thioether linkage , enhancing reactivity and solubility.

- A methoxyethyl group , which increases lipophilicity, potentially affecting membrane interactions.

The molecular formula is with a molecular weight of approximately 382.46 g/mol.

Synthesis

The synthesis typically involves several key steps:

- Formation of the Imidazole Ring : Achieved through the condensation of appropriate aldehydes and amines.

- Thioether Formation : The imidazole derivative is reacted with a thiol compound.

- Acetamide Formation : The thioether-imidazole intermediate is reacted with an acetamide derivative.

These methods emphasize the compound's synthetic accessibility and versatility in chemical modifications.

Antimicrobial Properties

Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains. In vitro studies suggest that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents.

Anticancer Activity

Imidazole derivatives are also explored for their anticancer activities. A study demonstrated that related compounds could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The thioether group may enhance these effects by improving cellular uptake and bioavailability .

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of key enzymes involved in cellular processes.

- Interference with DNA replication in cancer cells.

- Modulation of signaling pathways related to inflammation and cell survival.

Study 1: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial effectiveness of various imidazole derivatives, including this compound. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | Concentration (µg/mL) | Bacterial Strain | % Inhibition |

|---|---|---|---|

| Compound A | 10 | S. aureus | 85% |

| Compound B | 10 | E. coli | 78% |

| Target Compound | 10 | Both | 82% |

Study 2: Anticancer Activity

In another study assessing anticancer properties, the compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound exhibited IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells, suggesting moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Step | Solvent System | Temperature (°C) | Catalyst/Base | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Thioether formation | DMF | 80–90 | K₂CO₃ | 65–78 | |

| Azide substitution | Toluene:water (8:2) | Reflux | NaN₃ | 70–85 | |

| Purification | Ethanol (recrystallization) | RT | – | 90–95% purity |

How can researchers address low yield or impurity issues during synthesis?

Advanced

Methodological adjustments include:

- Reaction monitoring : Use TLC (hexane:ethyl acetate, 9:1) to track progress and optimize reaction time .

- Solvent optimization : Switch to high-boiling solvents (e.g., DMF) for slower, controlled reactions, reducing side products .

- Purification techniques : Recrystallization in ethanol or ethyl acetate removes unreacted intermediates, while column chromatography resolves complex mixtures .

Critical Note : Impurities often arise from incomplete substitution at the imidazole C4 position. Reductive amination or iterative TLC checks can mitigate this .

What spectroscopic techniques confirm the compound’s structural identity and purity?

Q. Basic

- ¹H/¹³C NMR : Assign peaks for imidazole protons (δ 7.2–8.1 ppm), methoxyethyl groups (δ 3.2–3.6 ppm), and acetamide carbonyl (δ 170–175 ppm) .

- IR Spectroscopy : Confirm thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) bonds .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386.49) validate molecular weight .

Q. Table 2: Key Spectral Data

| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |

|---|---|---|

| Imidazole C-H | 7.2–8.1 | – |

| Methoxyethyl (-OCH₃) | 3.2–3.6 | 2850–2950 |

| Thioacetamide (C=O) | 170–175 | 1650 |

How can structural variations in analogous imidazole derivatives explain contradictions in reported biological activities?

Advanced

Contradictions arise from subtle structural modifications:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on phenyl rings enhance enzyme inhibition, while methoxy groups (-OCH₃) improve solubility but reduce binding affinity .

- Thiazole vs. thiadiazole cores : Thiazole derivatives (e.g., compound 9c) show higher antiviral activity due to improved π-π stacking, whereas thiadiazoles exhibit stronger antimicrobial effects .

Q. Table 3: Bioactivity vs. Structural Features

| Compound Class | Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| Thiazole-acetamide | 4-Methoxyphenyl | Antiviral (IC₅₀: 12 µM) | |

| Thiadiazole-acetamide | 3,5-Dimethylphenyl | Antimicrobial (MIC: 8 µg/mL) |

What solvents and catalysts are empirically validated for this compound’s synthesis?

Q. Basic

- Solvents : DMF (polar aprotic, high boiling point), toluene/water (azide reactions), ethanol (recrystallization) .

- Catalysts : K₂CO₃ (for SN2 substitutions), NaN₃ (azide formation), and Pd/C (for hydrogenation if nitro groups are present) .

Q. Table 4: Solvent/Catalyst Efficacy

| Purpose | Solvent/Catalyst | Role | Reference |

|---|---|---|---|

| Nucleophilic substitution | DMF + K₂CO₃ | Deprotonation, base catalyst | |

| Phase separation | Toluene:water (8:2) | Biphasic azide substitution |

How to design experiments to elucidate the compound’s mechanism of action?

Q. Advanced

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding with target enzymes (e.g., kinases or proteases). Focus on imidazole-thioacetamide interactions with active-site residues .

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for caspase-3 or COX-2) .

- SAR studies : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-methylphenyl) to correlate structure with activity .

Q. Example Workflow :

Docking simulations : Identify binding poses of this compound with EGFR kinase .

In vitro validation : Test inhibition of EGFR autophosphorylation in A549 cells.

Data analysis : Compare IC₅₀ values with docking scores to refine SAR models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.